molecular formula C29H34N4OS B12487793 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide

Cat. No.: B12487793
M. Wt: 486.7 g/mol
InChI Key: QFBJBCUVIDZTST-UHFFFAOYSA-N
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Description

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide is a complex organic compound that features a piperazine ring, a benzyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reductive amination of a precursor compound with benzylamine, followed by further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: The benzyl and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide involves its interaction with specific molecular targets. The piperazine ring and benzyl group can interact with biological receptors, potentially modulating their activity. The compound may also interfere with enzymatic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide
  • N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethylbenzamide

Uniqueness

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide is unique due to the presence of the tert-butyl group, which can influence its steric properties and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C29H34N4OS

Molecular Weight

486.7 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-4-tert-butylbenzamide

InChI

InChI=1S/C29H34N4OS/c1-29(2,3)24-11-9-23(10-12-24)27(34)31-28(35)30-25-13-15-26(16-14-25)33-19-17-32(18-20-33)21-22-7-5-4-6-8-22/h4-16H,17-21H2,1-3H3,(H2,30,31,34,35)

InChI Key

QFBJBCUVIDZTST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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